molecular formula C21H26N4O2 B11001385 3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide

3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide

Cat. No.: B11001385
M. Wt: 366.5 g/mol
InChI Key: BVMYNQSRPPHAAI-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide is a complex organic compound that features a methoxyphenyl group, a triazolopyridine moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazolopyridine core through an oxidative annulation reaction. This can be achieved using iodine (I2) and dimethyl sulfoxide (DMSO) as reagents, which facilitate the oxidative functionalization of methyl-azaheteroarenes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The triazolopyridine moiety can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups attached to the core structure.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions can yield quinoline-linked diheterocycles, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to intercalate with DNA, potentially disrupting the replication process and leading to anticancer effects . Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]propanamide

InChI

InChI=1S/C21H26N4O2/c1-15(2)14-17(21-24-23-19-10-6-7-13-25(19)21)22-20(26)12-11-16-8-4-5-9-18(16)27-3/h4-10,13,15,17H,11-12,14H2,1-3H3,(H,22,26)

InChI Key

BVMYNQSRPPHAAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3OC

Origin of Product

United States

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